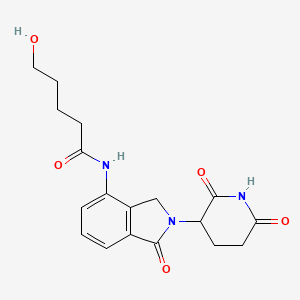
Lenalidomide-CO-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-C4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The compound this compound retains these properties and is being explored for its potential in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C4-OH involves several key steps. One common method starts with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in methyl acetate . This intermediate is then cyclized with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure . The final step involves the reduction of the nitro group using an iron and ammonium chloride reducing system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-CO-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amino group, are common in its synthesis.
Substitution: Substitution reactions, particularly involving halogenation, are also significant in its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reducing nitro groups.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are explored for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-C4-OH has a wide range of applications in scientific research:
Wirkmechanismus
Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-CO-C4-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
6-Fluoro Lenalidomide: A modified version with selective degradation of specific proteins.
Uniqueness: this compound stands out due to its specific modifications that enhance its biological activity and reduce potential side effects compared to its analogs .
Eigenschaften
Molekularformel |
C18H21N3O5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide |
InChI |
InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25) |
InChI-Schlüssel |
ANYSVUDBFBKYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















